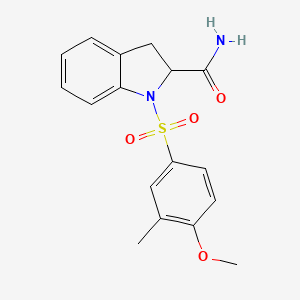

1-((4-Methoxy-3-methylphenyl)sulfonyl)indoline-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-methoxy-3-methylphenyl)sulfonyl-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-11-9-13(7-8-16(11)23-2)24(21,22)19-14-6-4-3-5-12(14)10-15(19)17(18)20/h3-9,15H,10H2,1-2H3,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOMLPQGKKYBGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in various biological activities. The exact nature of these interactions and changes would depend on the specific targets and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biologische Aktivität

1-((4-Methoxy-3-methylphenyl)sulfonyl)indoline-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.

Chemical Structure

The compound features an indoline core substituted with a sulfonyl group and a methoxy-3-methylphenyl moiety. This structural configuration is crucial for its biological activity, influencing receptor interactions and metabolic stability.

Research indicates that compounds similar to 1-((4-Methoxy-3-methylphenyl)sulfonyl)indoline-2-carboxamide exhibit various mechanisms, including:

- Inhibition of Cell Proliferation : Analogous compounds have shown potent antiproliferative effects against multiple cancer cell lines. For instance, spiro-indolin-2-one derivatives demonstrated IC50 values in the low micromolar range against MCF7 cells, indicating significant anticancer potential .

- Dopamine Receptor Modulation : Studies on structurally related compounds suggest that they may act as agonists or antagonists at dopamine receptors, particularly the D3 subtype, which is implicated in various neuropsychiatric disorders .

Anticancer Activity

The following table summarizes the antiproliferative activity of related compounds against various cancer cell lines:

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6m | MCF7 | 3.597 | Antiproliferative |

| 6l | MCF7 | 3.986 | Antiproliferative |

| 72 | MDA-MB-231 | 0.126 | Inhibition of metastasis |

| 117 | MDA-MB-231 | 2.95 | CDK4/6 inhibition |

These results indicate that the compound exhibits strong antiproliferative effects, particularly in breast cancer models.

Neuropharmacological Effects

Compounds with similar structures have shown selective activity at dopamine receptors. For example, one analog acted as a full agonist at the D3 receptor with an EC50 of 710 nM while displaying no activity at the D2 receptor . This selectivity is crucial for minimizing side effects associated with broader dopamine receptor modulation.

Case Studies

Several studies have explored the biological activity of related indoline derivatives:

- Antitumor Efficacy : A study demonstrated that specific indoline derivatives inhibited tumor growth in vivo, significantly reducing tumor size in mouse models of breast cancer . The mechanism involved apoptosis induction through caspase activation.

- Neuroprotective Properties : Another investigation into structurally similar compounds revealed neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Parkinson's disease .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]-phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide)

- Structural Similarities :

Both compounds feature sulfonyl groups attached to methoxy-substituted aromatic rings. Sch225336 is a bis-sulfone derivative with dual sulfonyl groups, while the target compound has a single sulfonyl linkage. - Functional Differences: Sch225336 is a CB2-selective cannabinoid inverse agonist, highlighting the role of sulfonyl groups in receptor subtype selectivity. The absence of a second sulfonyl group in 1-((4-Methoxy-3-methylphenyl)sulfonyl)indoline-2-carboxamide may reduce CB2 affinity but could enhance selectivity for other targets .

- Molecular Data: Property Sch225336 Target Compound Molecular Formula C₂₆H₂₈N₂O₈S₂ Not Available Molecular Weight 584.6 g/mol Not Available Key Substituents Bis-sulfone, dual methoxy groups Mono-sulfone, 4-methoxy-3-methyl

1-(2-((Difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide

- Structural Similarities :

Both compounds share the indoline-2-carboxamide backbone and a sulfonyl group. - Functional Differences :

The difluoromethyl sulfonyl group in this compound introduces electronegative fluorine atoms, which may enhance metabolic stability and membrane permeability compared to the 4-methoxy-3-methylphenyl sulfonyl group in the target compound . - Molecular Data: Property 1-(2-((Difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide Target Compound Molecular Formula C₁₇H₁₄F₂N₂O₄S Not Available Molecular Weight 380.4 g/mol Not Available Key Substituents Difluoromethyl sulfonyl, benzoyl 4-Methoxy-3-methylphenyl sulfonyl

4-Methoxyindole-3-carboxaldehyde

- Structural Similarities :

Both compounds contain methoxy-substituted indole/indoline cores. - Functional Differences: The aldehyde group in 4-methoxyindole-3-carboxaldehyde limits its utility in direct therapeutic applications but makes it a versatile synthetic intermediate.

Research Findings and Implications

- Sulfonyl Group Impact :

Sulfonyl-containing compounds like Sch225336 demonstrate that sulfonyl moieties enhance receptor binding through polar interactions and π-stacking with aromatic residues in binding pockets . The target compound’s sulfonyl group may similarly improve affinity for kinases or GPCRs. - Indoline Scaffold Utility: Indoline derivatives are noted for their balanced pharmacokinetic properties.

- Synthetic Considerations: The synthesis of 4-methoxyindole derivatives () via Vilsmeier-Haack formylation and Mitsunobu reactions provides a roadmap for modifying the target compound’s methoxy and sulfonyl groups to optimize activity .

Q & A

Q. What are the key synthetic routes for preparing 1-((4-Methoxy-3-methylphenyl)sulfonyl)indoline-2-carboxamide, and what critical reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

- Indoline Core Formation : Cyclization of a substituted indoline precursor, often via Buchwald–Hartwig amination or Pd-catalyzed cross-coupling.

- Sulfonylation : Reaction of the indoline intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonyl group.

- Carboxamide Functionalization : Activation of the carboxylic acid (e.g., via HATU/DCC coupling) followed by reaction with an amine or ammonia.

Q. Critical Conditions :

- Temperature Control : Sulfonylation requires strict temperature control (0–5°C) to avoid side reactions like over-sulfonation.

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) improve coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- NMR : - and -NMR confirm regiochemistry (e.g., sulfonyl and methoxy group positions). Discrepancies in peak splitting may indicate rotameric forms due to restricted rotation around the sulfonamide bond.

- HRMS : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).

- Crystallography :

Q. What analytical methods ensure purity and stability of the compound under storage conditions?

Methodological Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 210–254 nm monitor purity (>98%). Asymmetry factors <1.2 indicate column efficiency .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C suggests suitability for high-temperature reactions).

- Storage : Lyophilized solids stored at -20°C under argon minimize hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Assay Validation : Compare bioactivity under standardized conditions (e.g., ATP concentration in kinase assays). Contradictions may arise from variations in cell lines (e.g., HEK293 vs. HeLa) or solvent effects (DMSO tolerance thresholds).

- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., hydrolyzed carboxamide) that may interfere with activity .

- Structural Reanalysis : Revisit crystallographic data to confirm conformational stability; flexible regions (e.g., methoxy group rotation) may affect binding .

Q. What strategies optimize selectivity in target binding, particularly for kinase or protease inhibition?

Methodological Answer:

- Fragment-Based Design : Use X-ray co-crystallography to map interactions between the sulfonamide group and hydrophobic pockets in the target (e.g., Mcl-1 inhibitors) .

- Isosteric Replacement : Substitute the methoxy group with electron-withdrawing groups (e.g., CF₃) to enhance π-stacking with aromatic residues (e.g., Tyr in ATP-binding sites).

- Molecular Dynamics (MD) : Simulate binding poses to identify residues critical for selectivity (e.g., gatekeeper mutations in kinases) .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Methodological Answer:

- Core Modifications :

- Indoline Ring : Introduce substituents (e.g., halogens at C5/C6) to probe steric effects.

- Sulfonyl Group : Replace with phosphonates or carbamates to assess hydrogen-bonding requirements.

- Functional Group Variations :

- Methoxy Group : Test methyl, ethoxy, or nitro derivatives to evaluate electronic effects on binding.

- High-Throughput Screening (HTS) : Use libraries of analogues to quantify IC₅₀ shifts against related targets (e.g., PARP vs. PIM kinases) .

Q. How do crystallographic data inform polymorph screening and formulation development?

Methodological Answer:

- Polymorph Identification : Perform X-ray powder diffraction (XRPD) to detect crystalline forms. Differences in unit cell parameters (e.g., monoclinic vs. orthorhombic) correlate with solubility variations.

- Solvate Analysis : Ethanol or hydrate forms (common in indoline derivatives) impact bioavailability. TGA-DSC combined with crystallography distinguishes stable forms .

Q. What computational tools are effective in predicting metabolic pathways for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.